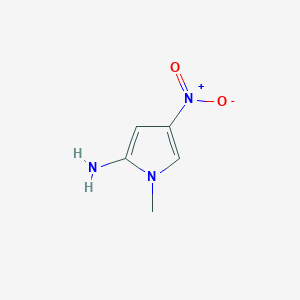

1-methyl-4-nitro-1H-pyrrol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-4-nitro-1H-pyrrol-2-amine is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a methyl group at the first position, a nitro group at the fourth position, and an amine group at the second position. These functional groups confer unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-nitro-1H-pyrrol-2-amine can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrrole-2-amine. This reaction typically uses a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the fourth position. The reaction conditions often require careful temperature control to avoid over-nitration or decomposition of the starting material.

Another synthetic route involves the reduction of 1-methyl-4-nitro-1H-pyrrole-2-nitrosoamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, which selectively reduces the nitroso group to an amine while retaining the nitro group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso derivatives or further oxidation to nitro compounds.

Reduction: Conversion to 1-methyl-4-amino-1H-pyrrol-2-amine.

Substitution: Formation of N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-methyl-4-nitro-1H-pyrrol-2-amine and its derivatives exhibit antimicrobial properties. For instance, minor groove binders derived from this compound have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, making them potential candidates for antibiotic development .

Anticancer Properties

Several studies have explored the cytotoxic effects of pyrrole derivatives on cancer cell lines. For example, compounds synthesized from this compound demonstrated significant cytotoxicity against non-small cell lung cancer and melanoma cell lines, with log10LC50 values indicating potent activity . This suggests that modifications to the pyrrole structure can enhance anticancer efficacy.

Antiparasitic Activity

In the context of parasitic diseases, derivatives of this compound have been evaluated for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies indicated that certain synthesized compounds were effective in curing infections in animal models, highlighting their potential as therapeutic agents .

Case Study 1: Synthesis and Evaluation of Minor Groove Binders

A study synthesized a series of minor groove binders based on this compound. These compounds were tested for their ability to inhibit the growth of Trypanosoma brucei. Results showed that specific derivatives provided complete cures in treated mice, demonstrating both safety and efficacy in vivo .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The study found that specific modifications to the this compound structure led to enhanced activity against melanoma cells, with some compounds showing log10LC50 values as low as -6.25, indicating strong potential for further development as anticancer agents .

Data Tables

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrrol-2-amine depends on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

1-methyl-4-nitro-1H-pyrrol-2-amine can be compared with other nitro-substituted pyrroles, such as:

1-methyl-3-nitro-1H-pyrrole-2-amine: Similar structure but with the nitro group at the third position, which may alter its reactivity and biological activity.

1-methyl-4-nitro-1H-pyrrole-3-amine: The amine group is at the third position, potentially affecting its chemical properties and applications.

The unique positioning of the nitro and amine groups in this compound provides distinct reactivity and potential for specific applications in research and industry.

Biological Activity

1-Methyl-4-nitro-1H-pyrrol-2-amine is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C6H8N4O\

This compound features a pyrrole ring with a methyl group and a nitro group attached at specific positions. This unique substitution pattern influences its reactivity and biological interactions.

DNA Minor Groove Binding

Research indicates that this compound acts as a DNA minor groove binder . This property allows it to interact with DNA, potentially interfering with replication and transcription processes. Such mechanisms suggest applications in cancer therapy , where disrupting DNA function can inhibit tumor growth.

Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. The results demonstrated significant binding affinities to various biomolecules, indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Cancer Cell Line Studies

In vitro studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For instance, one derivative demonstrated log10LC50 values ranging from -5.04 to -6.25 across different cancer types, indicating significant cytotoxicity .

Trypanosoma brucei Inhibition

Another study evaluated the efficacy of structurally diverse minor groove binders against Trypanosoma brucei, the causative agent of sleeping sickness. Although not directly tested on this compound, the results from related compounds suggest potential for antiparasitic activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-4-nitro-1H-pyrrol-2-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyrrole ring. For example, nitro groups can be introduced via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Methylation at the 1-position may precede nitration to avoid regiochemical complications. Optimization includes monitoring temperature (0–5°C to minimize side reactions) and stoichiometry of nitrating agents . Characterization via 1H-NMR can confirm substitution patterns, with nitro groups causing deshielding of adjacent protons (~δ 8.0–8.5 ppm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : High-resolution 1H- and 13C-NMR (e.g., Bruker 400 MHz) in deuterated solvents (DMSO-d₆ or CDCl₃) can resolve spin-spin coupling and confirm aromatic proton environments. Mass spectrometry (Q-TOF) verifies molecular ion peaks and isotopic patterns .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles. Structure validation tools (e.g., PLATON) check for geometric outliers and hydrogen bonding, critical for confirming nitro-group orientation .

Q. What stability considerations are critical when handling this compound in aqueous or oxidative environments?

- Methodological Answer : Nitroaromatic compounds are prone to decomposition under prolonged light exposure or reducing conditions. Stability assays should include:

- HPLC-PDA : Monitor degradation products over time in buffers (pH 4–9).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C suggests robustness for room-temperature storage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected coupling patterns in NMR?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-Temperature NMR : Identify broadening or splitting of peaks due to conformational exchange.

- 2D NMR (COSY, NOESY) : Map 1H-1H correlations to distinguish overlapping signals.

- DFT Calculations : Predict chemical shifts and compare with experimental data to validate assignments .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to optimize bond-forming steps.

- Machine Learning : Train models on nitro-pyrrole reaction datasets to predict yields under varying conditions (solvent, catalyst loading) .

Q. How can researchers design experiments to probe the biological activity of this compound, particularly its interaction with enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target proteins (e.g., kinases).

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics.

- Molecular Docking : Align the compound’s structure with active-site pockets (e.g., using AutoDock Vina) to hypothesize binding modes .

Q. What analytical workflows are recommended for characterizing byproducts in large-scale syntheses of this compound?

- Methodological Answer :

- LC-MS/MS : Identify trace impurities via fragmentation patterns.

- Isotopic Labeling : Use 15N-labeled precursors to track nitro-group incorporation.

- X-ray Photoelectron Spectroscopy (XPS) : Detect elemental composition shifts in unexpected byproducts .

Q. Methodological Notes

- Crystallography : SHELXL refinement is preferred for high-resolution datasets, while SHELXD/SHELXE are robust for phase determination in challenging cases (e.g., twinned crystals) .

- Safety : Nitro compounds require handling in fume hoods with blast shields due to explosive potential. Waste must be neutralized before disposal .

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

1-methyl-4-nitropyrrol-2-amine |

InChI |

InChI=1S/C5H7N3O2/c1-7-3-4(8(9)10)2-5(7)6/h2-3H,6H2,1H3 |

InChI Key |

FELRPYGVYWOATQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1N)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.